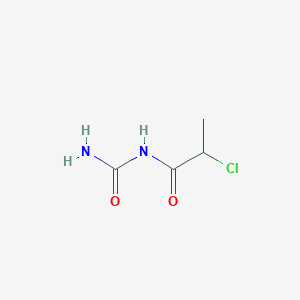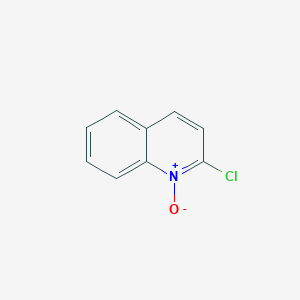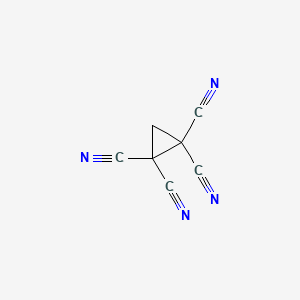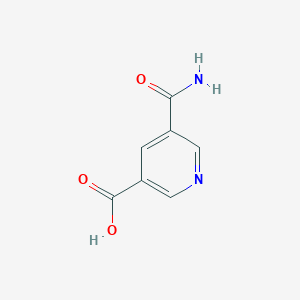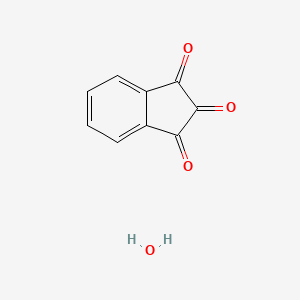
1H-Indene-1,2,3-trione hydrate
Descripción general
Descripción
1H-Indene-1,2,3-trione hydrate, also known as ninhydrin, is an organic compound with the formula C₉H₆O₄. It is a hydrate form of indane-1,2,3-trione and is widely recognized for its application in detecting amino acids and amines.
Mecanismo De Acción
Target of Action
It’s known that the compound reacts readily with nucleophiles .
Mode of Action
1H-Indene-1,2,3-trione hydrate, also known as 1,2,3-Indantrione, monohydrate, forms 2,2-dihydroxy-1,3-dione hydrates . This reaction involves the addition of water to the compound, which is facilitated by the destabilizing effect of the adjacent carbonyl groups .
Biochemical Pathways
The compound is involved in the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage . This reaction results in the synthesis of 2,3-Dihydro-1H-inden-1-one derivatives .
Pharmacokinetics
The compound’s reactivity with water suggests that it may have a significant interaction with the aqueous environment in the body .
Result of Action
The result of the action of this compound is the formation of 2,2-dihydroxy-1,3-dione hydrates . In addition, it can undergo a [5+2−2] decarbonylative cycloaddition with norbornene to form 2,3-Dihydro-1H-inden-1-one derivatives .
Action Environment
The action of this compound is influenced by the presence of water, which facilitates its hydration . The rate of this uncatalyzed hydration is influenced by various factors, including activation parameters, the kinetic role of water, and solvent isotope and substituent effects .
Análisis Bioquímico
Biochemical Properties
It is known that it reacts readily with nucleophiles, including water This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context
Molecular Mechanism
It is known to undergo decarbonylative cycloaddition via rhodium (I) catalyzed direct carbon–carbon bond cleavage This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indene-1,2,3-trione hydrate can be synthesized through the oxidation of indane-1,2,3-trione. The reaction typically involves the use of oxidizing agents such as dioxirane . The hydration process involves the addition of water to the indane-1,2,3-trione, forming the stable hydrate due to the destabilizing effect of adjacent carbonyl groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes, where indane-1,2,3-trione is treated with oxidizing agents under controlled conditions to ensure high yield and purity. The process is optimized to maintain the stability of the hydrate form, which is crucial for its applications in various fields .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indene-1,2,3-trione hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to indane-1,2,3-trione.
Substitution: It reacts readily with nucleophiles, including water, to form hydrates.
Common Reagents and Conditions:
Oxidizing Agents: Dioxirane is commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed to revert it to indane-1,2,3-trione.
Nucleophiles: Water and other nucleophiles react with the compound to form stable hydrates.
Major Products:
Ruhemann’s Purple: Formed when this compound reacts with amino acids and amines.
Hydrates: Stable hydrates are formed due to the reaction with nucleophiles.
Aplicaciones Científicas De Investigación
1H-Indene-1,2,3-trione hydrate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1H-Indene-1,2,3-trione hydrate is unique due to its stable hydrate form and its ability to form colored derivatives with amino acids and amines. Similar compounds include:
Indane-1,2,3-trione: The dehydrated form of this compound.
Phenalene-1,2,3-trione: Another trione compound with similar reactivity.
1,3-Diphenylpropane-1,2,3-trione: Forms stable hydrates similar to this compound.
These compounds share similar chemical properties but differ in their stability and reactivity with nucleophiles.
Propiedades
IUPAC Name |
indene-1,2,3-trione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4O3.H2O/c10-7-5-3-1-2-4-6(5)8(11)9(7)12;/h1-4H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLQZSRHKVDEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C2=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179364 | |
| Record name | 1,2,3-Indantrione, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-59-1 | |
| Record name | 1H-Indene-1,2,3-trione, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Indantrione, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Indantrione, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


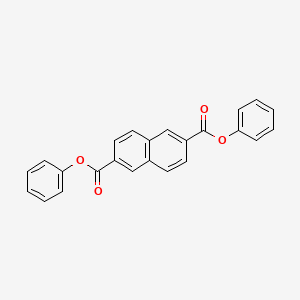
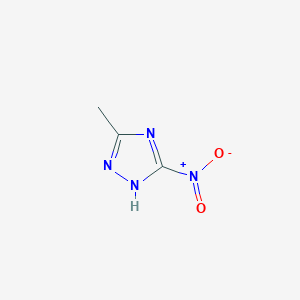

![methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate](/img/structure/B3050185.png)
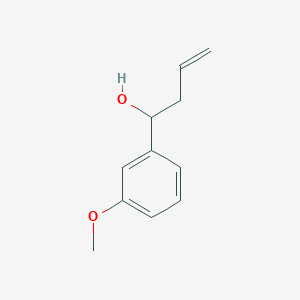
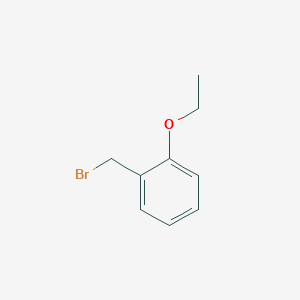

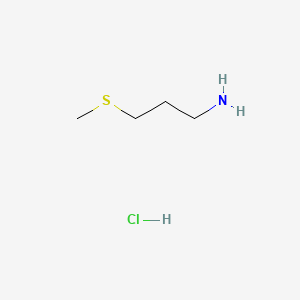
![1-[Bis(2-hydroxybutyl)amino]-2-butanol](/img/structure/B3050192.png)
